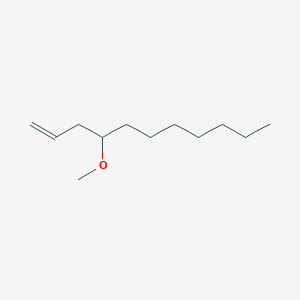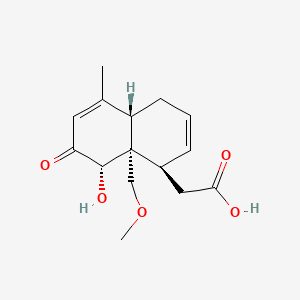![molecular formula C13H19N3O4S B14340610 3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 106564-89-0](/img/structure/B14340610.png)
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential as an antibiotic due to its structural similarity to beta-lactam antibiotics.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its potential antibiotic activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
類似化合物との比較
Similar Compounds
Penicillin: Shares a similar beta-lactam core but differs in the side chains attached to the core structure.
Cephalosporin: Another beta-lactam antibiotic with a different bicyclic core structure.
Carbapenem: Structurally related but with a broader spectrum of activity and resistance to beta-lactamases.
Uniqueness
3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups and its bicyclic structure, which confer distinct chemical reactivity and biological activity compared to other beta-lactam antibiotics .
特性
CAS番号 |
106564-89-0 |
|---|---|
分子式 |
C13H19N3O4S |
分子量 |
313.37 g/mol |
IUPAC名 |
3-[2-(dimethylamino)-2-iminoethyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4S/c1-6(17)10-7-4-8(21-5-9(14)15(2)3)11(13(19)20)16(7)12(10)18/h6-7,10,14,17H,4-5H2,1-3H3,(H,19,20) |
InChIキー |
VROKHCLOQVRJPC-UHFFFAOYSA-N |
正規SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=N)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)

![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)

![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)

![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)

